2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Beschreibung
2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, and a complex substituent at the nitrogen atom
Eigenschaften
Molekularformel |
C19H19Cl2N3O2S |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-2-3-7-17(25)22-13-5-4-6-14(11-13)23-19(27)24-18(26)15-9-8-12(20)10-16(15)21/h4-6,8-11H,2-3,7H2,1H3,(H,22,25)(H2,23,24,26,27) |
InChI-Schlüssel |
DOFWGZJCPUBAQD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate to form the corresponding isothiocyanate intermediate. This intermediate then reacts with 3-(pentanoylamino)aniline under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetone, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 2,4-dichloro-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide exhibits unique properties due to the presence of the pentanoylamino group. This group influences its solubility, reactivity, and biological activity, making it a compound of particular interest for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
